molecular formula C11H9F2NO3 B1417753 1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 934189-18-1

1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1417753
CAS No.: 934189-18-1
M. Wt: 241.19 g/mol
InChI Key: KOQJSUJYOHBXCB-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group, which is known for its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of fluorinated starting materials, such as 2,6-difluoroaniline, which undergoes cyclization and subsequent functional group transformations to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-

Properties

IUPAC Name

1-(2,6-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-7-2-1-3-8(13)10(7)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQJSUJYOHBXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
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1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
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1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

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